Antimycobacterial Activity of N-(4-methylphenyl)naphthalene-1-carboxamide Against M. avium subsp. paratuberculosis
In primary in vitro screening against Mycobacterium avium subsp. paratuberculosis, N-(4-methylphenyl)naphthalene-1-carboxamide (CAS 154192-54-8) exhibited two-fold higher activity than rifampicin and three-fold higher activity than ciprofloxacin [1]. The unsubstituted parent compound naphthalene-1-carboxanilide showed substantially lower activity [1].
| Evidence Dimension | Antimycobacterial activity |
|---|---|
| Target Compound Data | Activity expressed as 2-fold higher than rifampicin, 3-fold higher than ciprofloxacin |
| Comparator Or Baseline | Rifampicin (standard anti-TB drug); Ciprofloxacin (fluoroquinolone antibiotic) |
| Quantified Difference | 2× rifampicin; 3× ciprofloxacin |
| Conditions | In vitro screening against Mycobacterium avium subsp. paratuberculosis; exact MIC values not specified in the primary screening data |
Why This Matters
The compound demonstrates superior potency relative to clinically established antimycobacterial agents, positioning it as a potential lead candidate for NTM drug discovery programs.
- [1] Gonec T, Kos J, Nevin E, Govender R, Pesko M, Tengler J, Kushkevych I, Stastna V, Oravec M, Kollar P, O'Mahony J, Kralova K, Coffey A, Jampilek J. Preparation and Biological Properties of Ring-Substituted Naphthalene-1-Carboxanilides. Molecules. 2014 Jul 17;19(7):10386-10409. doi: 10.3390/molecules190710386. PMID: 25036151; PMCID: PMC6270837. View Source
